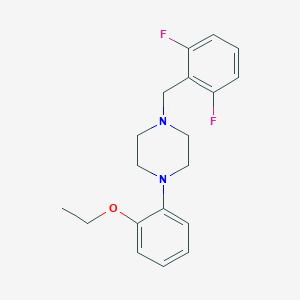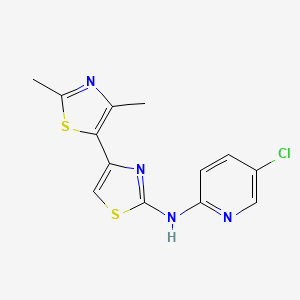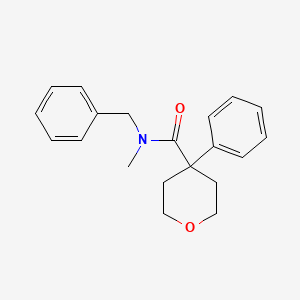
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is a chemical compound that belongs to the class of coumarin derivatives. It is also known as coumarin 151, and it has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one is not fully understood. However, it has been reported to inhibit the growth of various microorganisms by disrupting their cell membranes. It has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to generate reactive oxygen species upon irradiation with light, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to be non-toxic to normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one in lab experiments include its high purity and yield, its broad spectrum of antimicrobial activity, and its potential as a fluorescent probe and photosensitizer. However, its limitations include its relatively high cost, its potential toxicity upon irradiation with light, and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one. One possible direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and microbial infections. Another direction is to develop new synthetic methods for the compound, which could improve its yield and reduce its cost. Moreover, further studies are needed to fully understand its mechanism of action and to explore its potential as a fluorescent probe and photosensitizer.
Synthesemethoden
The synthesis of 7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one involves the reaction of 7-hydroxy-3-chloro-4,8-dimethylcoumarin with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and recrystallization. This method has been reported to yield the compound in high purity and yield.
Wissenschaftliche Forschungsanwendungen
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one has been the subject of scientific research due to its potential applications in various fields. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions such as copper and iron. Moreover, it has been studied for its potential as a photosensitizer for photodynamic therapy.
Eigenschaften
IUPAC Name |
3-chloro-4,8-dimethyl-7-phenylmethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3/c1-11-14-8-9-15(21-10-13-6-4-3-5-7-13)12(2)17(14)22-18(20)16(11)19/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVWRAMFNAKJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(benzyloxy)-3-chloro-4,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-5-[(4-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B5806836.png)


![N-[2-methyl-5-(propionylamino)phenyl]benzamide](/img/structure/B5806854.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)

![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![2-chloro-4,6-dimethyl-N'-[(4-methylbenzoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5806890.png)

![3-(3,4-dimethoxyphenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5806905.png)


